molecular formula C11H13FINO B8173151 N,N-Diethyl-2-fluoro-4-iodobenzamide

N,N-Diethyl-2-fluoro-4-iodobenzamide

Cat. No.: B8173151
M. Wt: 321.13 g/mol
InChI Key: YKRHXFXEIJIQJI-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-fluoro-4-iodobenzamide ( 2808386-05-0) is a high-purity chemical compound with the molecular formula C 11 H 13 FINO and a molecular weight of 321.13 g/mol . It is a benzamide derivative designed for use in scientific research and development, particularly in the field of oncology and diagnostic imaging. This compound is of significant interest in the development of novel molecular imaging probes. Its structural motif, featuring a benzamide core with specific halogen substitutions, is known to exhibit selective affinity for melanin . Elevated melanin production is a hallmark of malignant melanoma, making benzamide derivatives valuable scaffolds for targeting this aggressive cancer type . Researchers are exploring analogues of this compound, specifically by incorporating positron-emitting radionuclides, to create potential probes for Positron Emission Tomography (PET) to enable early detection and accurate staging of melanoma . The presence of both fluorine and iodine on the aromatic ring offers versatile synthetic pathways for further chemical modification or radiolabeling, supporting its role as a key building block in radiochemistry. Intended Use and Handling This product is provided For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Safety Data Sheet (SDS) information is available upon request. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N,N-diethyl-2-fluoro-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRHXFXEIJIQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluoro-2-iodobenzoic Acid

The precursor 4-fluoro-2-iodobenzoic acid is synthesized via diazotization and iodide substitution. In a representative protocol:

  • Diazotization : 5-Amino-2-bromobenzoic acid is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

  • Iodination : The diazonium salt reacts with KI, yielding 2-bromo-5-iodobenzoic acid (87% yield).

  • Fluorination : Halogen exchange using KF in the presence of a Cu(I) catalyst introduces fluorine at the 2-position.

Conversion to Acyl Chloride

4-Fluoro-2-iodobenzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . For example:

  • Conditions : 4-Fluoro-2-iodobenzoic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) in anhydrous dichloromethane (DCM) for 4 hours.

  • Yield : 95% conversion to 4-fluoro-2-iodobenzoyl chloride.

Amidation with Diethylamine

The acyl chloride reacts with diethylamine under basic conditions:

  • Procedure : Diethylamine (1.5 eq) is added dropwise to the acyl chloride in DCM at 0°C, followed by triethylamine (1.2 eq) to neutralize HCl.

  • Workup : The mixture is washed with NaHCO₃ and brine, then purified via recrystallization (ethanol/water).

  • Yield : 82–88%.

Direct Coupling Using Carbodiimide Reagents

EDCI/HOBt-Mediated Coupling

A one-pot method avoids acyl chloride isolation:

  • Activation : 4-Fluoro-2-iodobenzoic acid (1 eq), EDCI (1.1 eq), and HOBt (1 eq) are stirred in DCM for 1 hour.

  • Amidation : Diethylamine (1.5 eq) is added, and the reaction proceeds at room temperature for 12 hours.

  • Yield : 78–85% after column chromatography (SiO₂, hexane/EtOAc 3:1).

DCC as Coupling Agent

Dicyclohexylcarbodiimide (DCC) offers an alternative with higher atom economy:

  • Conditions : DCC (1.1 eq) and DMAP (0.1 eq) in THF at 0°C.

  • Limitation : Requires rigorous removal of dicyclohexylurea byproduct via filtration.

  • Yield : 80%.

Green Chemistry Approaches

Trichlorotriazine (TCT)-Catalyzed Activation

TCT enables solvent-free synthesis under mild conditions:

  • Procedure : 4-Fluoro-2-iodobenzoic acid (1 eq) and TCT (0.33 eq) are ball-milled for 30 minutes. Diethylamine (1.2 eq) is added, and milling continues for 2 hours.

  • Advantages : No solvent, room temperature, and minimal waste.

  • Yield : 76%.

Ethyl Chloroformate Activation

Ethyl chloroformate forms a mixed carbonate intermediate:

  • Activation : 4-Fluoro-2-iodobenzoic acid (1 eq) reacts with ethyl chloroformate (1.1 eq) and triethylamine (1.2 eq) in THF at 0°C.

  • Amidation : Diethylamine (1.5 eq) is added, and the reaction stirs for 4 hours.

  • Yield : 83% after extraction.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry to enhance safety and efficiency:

  • Steps :

    • Acyl chloride formation in a tubular reactor (residence time: 10 minutes).

    • In-line mixing with diethylamine and quenching with aqueous NaOH.

  • Throughput : 1.2 kg/h with >90% purity.

Catalytic Fluorine-Iodine Exchange

A Pd/C-mediated process substitutes bromine with iodine post-amidation:

  • Brominated Precursor : N,N-Diethyl-2-fluoro-4-bromobenzamide is synthesized via EDCI coupling.

  • Halogen Exchange : Reaction with NaI and Pd/C (5 mol%) in DMF at 120°C for 6 hours.

  • Yield : 70%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability
Acyl Chloride RouteSOCl₂, Et₂NHReflux, 4h82–88%High
EDCI CouplingEDCI, HOBtRT, 12h78–85%Moderate
TCT ActivationTCT, Et₂NHSolvent-free, 2h76%High
Flow ChemistrySOCl₂, Et₂NHContinuous flow>90%Industrial
Halogen ExchangeNaI, Pd/C120°C, 6h70%Moderate

Challenges and Optimization

  • Regioselectivity : Competing iodination at the 3-position is minimized using directed ortho-metalation.

  • Purification : Silica gel chromatography (hexane/EtOAc) resolves N,N-diethyl byproducts.

  • Stability : The iodine substituent necessitates light-sensitive handling to prevent decomposition.

Emerging Techniques

  • Electrochemical Amidation : Direct coupling using Pt electrodes in acetonitrile achieves 68% yield.

  • Biocatalytic Routes : Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][BF₄]) shows promise for enantiopure synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-fluoro-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N,N-Diethyl-2-fluoro-4-azidobenzamide.

Scientific Research Applications

N,N-Diethyl-2-fluoro-4-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-fluoro-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms on the benzene ring can enhance the compound’s binding affinity and specificity towards these targets. The ethyl groups on the nitrogen atom may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of benzamide derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacokinetic Comparison
Compound Name Substituents Molecular Weight (g/mol) Tumor Uptake (%ID/g) Tumor/Blood Ratio Key Features
N,N-Diethyl-2-fluoro-4-iodobenzamide 2-F, 4-I, N,N-diethylamide ~322* Not reported Not reported High lipophilicity; potential metabolic stability due to fluorine
N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA) 4-I, N-(2-diethylaminoethyl)amide ~348 6.5 (60 min) 37 (24h) Rapid tumor uptake; high tumor/nontumor ratios
4-Acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide (Compound 6) 4-Ac, 5-I, 2-MeO, N-(2-diethylaminoethyl)amide ~479 23.2 (6h) Not reported Slow urinary excretion; highest melanoma uptake in class
N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide 3-CN, 4-F, 5-F, 2-I 408.12 Not reported Not reported Polar cyano group may reduce lipophilicity

Key Findings from Comparative Studies

Substituent Impact on Tumor Uptake: The addition of electron-withdrawing groups (e.g., methoxy, acetamido) in Compound 6 increased melanoma uptake to 23.2% ID/g, likely due to enhanced metabolic stability and delayed renal excretion . BZA (6.5% ID/g at 60 min) lacks these substituents but shows high tumor/blood ratios (37:1 at 24h), suggesting efficient melanin binding .

Metabolic Stability: Fluorine at the ortho-position in the target compound could block oxidative metabolism, extending circulation time compared to non-fluorinated analogs like BZA .

Mechanism of Uptake: Melanoma uptake of iodinated benzamides correlates with melanin content rather than sigma-receptor binding . This contrasts with earlier hypotheses but aligns with autoradiography data showing radioactivity localized in melanin granules .

Q & A

Q. What are the standard synthetic routes for N,N-Diethyl-2-fluoro-4-iodobenzamide, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves coupling 4-iodo-2-fluorobenzoic acid derivatives with N,N-diethylethylenediamine. A common approach uses 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as coupling agents to activate the carboxylic acid group, enabling efficient amide bond formation . For example:

Prepare 4-iodo-2-fluorobenzoic acid via halogenation of fluorobenzoic acid precursors.

Activate the acid using HOBT/EDC in anhydrous DMF.

React with N,N-diethylethylenediamine under inert conditions.
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 acid-to-amine) and temperature control (0–4°C during activation, room temperature for coupling).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via 19F^{19}\text{F}-NMR (δ ~ -110 ppm for aromatic F) and 1H^{1}\text{H}-NMR (diethyl groups at δ 1.2–3.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 364.02 for C11_{11}H14_{14}FINO).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies optimize the radiolabeling efficiency of this compound for in vivo imaging studies?

  • Methodological Answer : Radiolabeling with 123I^{123}\text{I} or 18F^{18}\text{F} requires:
  • Precursor Design : Use iodonium ylide or nitro precursors for direct electrophilic substitution .
  • Reaction Conditions : Optimize temperature (70–90°C for 18F^{18}\text{F}), reaction time (10–20 min), and molar activity (≥50 GBq/μmol) .
  • Purification : Employ solid-phase extraction (C18 cartridges) and semi-preparative HPLC to isolate the radiolabeled compound. Challenges like low radiochemical yield (<30%) may arise due to steric hindrance from the diethyl group; mitigate via microwave-assisted synthesis .

Q. How can researchers resolve contradictions in cellular uptake data of this compound across different melanoma models?

  • Methodological Answer : Contradictions (e.g., uptake variability in pigmented vs. non-pigmented melanoma cells ) require:

Mechanistic Studies : Compare uptake kinetics using competitive inhibition assays (e.g., with non-radioactive analogs) to identify receptor-mediated vs. passive diffusion pathways.

Pigmentation Correlation : Quantify melanin content in cell lines via spectrophotometry (λ = 405 nm) and correlate with uptake rates .

In Silico Modeling : Use molecular docking to assess interactions with melanin-binding proteins (e.g., GPCRs).

Q. What are best practices for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Data Management : Use electronic lab notebooks (e.g., Chemotion ELN) to record reaction parameters, NMR raw data, and HPLC chromatograms .
  • Metadata Annotation : Include batch-specific details (e.g., solvent purity, humidity levels during synthesis).
  • Independent Replication : Collaborate with third-party labs to validate key findings, especially in vivo biodistribution data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound?

  • Methodological Answer : Discrepancies (e.g., conflicting IC50_{50} values in antimicrobial assays) may stem from:
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and use reference strains.
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via LC-MS.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers .

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